molecular formula C13H22O B12065484 [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one CAS No. 99745-11-6

[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one

Cat. No.: B12065484
CAS No.: 99745-11-6
M. Wt: 194.31 g/mol
InChI Key: PQDRXUSSKFWCFA-FWPCIQOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one is an organic compound characterized by its unique structure, which includes an isopropyl group, a methyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one typically involves multiple steps, starting from simpler organic molecules. One common route includes the following steps:

    Formation of the Diene System: The conjugated diene system can be synthesized through a series of elimination reactions, often starting from an alkene precursor.

    Introduction of the Isopropyl Group: This step can be achieved through Friedel-Crafts alkylation, where an isopropyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst.

    Addition of the Methyl Group: The methyl group can be introduced via a methylation reaction, using reagents such as methyl iodide and a strong base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to improve reaction efficiency and yield.

    Continuous Flow Reactors: To ensure consistent production and scalability.

    Purification Techniques: Such as distillation and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.

    Reduction: Employing reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Halogenation reactions where halogens replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential precursor for pharmaceutical compounds with therapeutic properties.

Industry

    Materials Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system allows for electron delocalization, which can facilitate binding to active sites in enzymes or receptors, influencing biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

    [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-ol: Similar structure but with an alcohol group instead of a ketone.

    [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-amine: Contains an amine group instead of a ketone.

Uniqueness

This detailed overview provides a comprehensive understanding of [R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

99745-11-6

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(5R,6Z)-8-methyl-5-propan-2-ylnona-6,8-dien-2-one

InChI

InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11,13H,1,7,9H2,2-5H3/b8-6-/t13-/m1/s1

InChI Key

PQDRXUSSKFWCFA-FWPCIQOSSA-N

Isomeric SMILES

CC(C)[C@@H](CCC(=O)C)/C=C\C(=C)C

Canonical SMILES

CC(C)C(CCC(=O)C)C=CC(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.